molecular formula C7H10F3N3 B2664915 3-(2-(Trifluoromethyl)-1h-imidazol-1-yl)propan-1-amine CAS No. 1368385-79-8

3-(2-(Trifluoromethyl)-1h-imidazol-1-yl)propan-1-amine

Cat. No. B2664915
M. Wt: 193.173
InChI Key: KUXCFMTVAYZKRE-UHFFFAOYSA-N
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Description

The compound you’re asking about seems to be a derivative of fluoxetine, which is an antidepressant of the selective serotonin reuptake inhibitor (SSRI) family . Fluoxetine is also known as “the pill of happiness” and was first marketed as the brand name Prozac .


Molecular Structure Analysis

The trifluoromethyl group (-CF3) is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . This group is often found in pharmaceuticals and drugs .


Chemical Reactions Analysis

In the case of fluoxetine, thermal decomposition studies revealed that it decomposes after melting, releasing 4-trifluoromethylphenol and methylamine .


Physical And Chemical Properties Analysis

Fluoxetine hydrochloride, a similar compound, melts at 159.6 °C .

Scientific Research Applications

1. Synthesis of Cinacalcet HCl

  • Application Summary : Cinacalcet HCl is a calcimimetic drug approved for the treatment of secondary hyperparathyroidism in patients with chronic renal disease and for the treatment of hypercalcemia in patients with parathyroid carcinoma . The synthesis of this drug involves a key intermediate, 3-(3-trifluoromethylphenyl)propanal .
  • Methods of Application : The protocol required a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by Pd(OAc)2 in the presence of nBu4NOAc (tetrabutylammonium acetate), followed by the hydrogenation reaction of the crude mixture of products in a cascade process .
  • Results or Outcomes : The final API was obtained through reductive amination of the intermediate with ®-(+)-1-(1-naphthyl)ethylamine using a catalyst prepared with a very low content of precious metal .

2. FDA-Approved Trifluoromethyl Group-Containing Drugs

  • Application Summary : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA for various diseases and disorders over the last 20 years .
  • Methods of Application : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
  • Results or Outcomes : Fluorine-containing compounds significantly affect pharmaceutical growth, they make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

3. Synthesis of Potential Drug Molecules

  • Application Summary : This research covers the synthesis of potential drug molecules that incorporate the trifluoromethyl (TFM, -CF3) group .
  • Methods of Application : The study details the syntheses of these potential drug molecules, including their uses for various diseases and disorders .
  • Results or Outcomes : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

4. Synthesis of 3-(3-Trifluoromethylphenyl)propanal

  • Application Summary : This research describes an improved method for the synthesis of 3-(3-trifluoromethylphenyl)propanal, a key intermediate for the preparation of Cinacalcet HCl .
  • Methods of Application : The protocol required a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by Pd(OAc)2 in the presence of nBu4NOAc (tetrabutylammonium acetate), followed by the hydrogenation reaction of the crude mixture of products in a cascade process .
  • Results or Outcomes : The final API was obtained through reductive amination of the intermediate with ®-(+)-1-(1-naphthyl)ethylamine using a catalyst prepared with a very low content of precious metal .

5. Synthesis of Potential Drug Molecules

  • Application Summary : This research covers the synthesis of potential drug molecules that incorporate the trifluoromethyl (TFM, -CF3) group .
  • Methods of Application : The study details the syntheses of these potential drug molecules, including their uses for various diseases and disorders .
  • Results or Outcomes : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

6. Synthesis of 3-(3-Trifluoromethylphenyl)propanal

  • Application Summary : This research describes an improved method for the synthesis of 3-(3-trifluoromethylphenyl)propanal, a key intermediate for the preparation of Cinacalcet HCl .
  • Methods of Application : The protocol required a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by Pd(OAc)2 in the presence of nBu4NOAc (tetrabutylammonium acetate), followed by the hydrogenation reaction of the crude mixture of products in a cascade process .
  • Results or Outcomes : The final API was obtained through reductive amination of the intermediate with ®-(+)-1-(1-naphthyl)ethylamine using a catalyst prepared with a very low content of precious metal .

properties

IUPAC Name

3-[2-(trifluoromethyl)imidazol-1-yl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3/c8-7(9,10)6-12-3-5-13(6)4-1-2-11/h3,5H,1-2,4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXCFMTVAYZKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)C(F)(F)F)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(Trifluoromethyl)-1h-imidazol-1-yl)propan-1-amine

CAS RN

1368385-79-8
Record name 3-(2-(trifluoromethyl)-1H-imidazol-1-yl)propan-1-amine
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